4-ethoxy-3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24FNO4S/c1-5-21-13-7-6-11(10-12(13)16)22(19,20)17-9-8-14(18)15(2,3)4/h6-7,10,14,17-18H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDWIOATWJVFIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C(C)(C)C)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Considerations
The target molecule features a benzenesulfonamide scaffold with three critical regions:
- 4-Ethoxy-3-fluoroaryl group : Requires orthogonal protection/deprotection strategies to install electron-donating (ethoxy) and electron-withdrawing (fluoro) groups.
- Sulfonamide bridge : Demands selective sulfonation followed by amine coupling.
- N-(3-Hydroxy-4,4-dimethylpentyl) sidechain : Necessitates stereoselective introduction of tertiary alcohol and branched alkyl groups.
Retrosynthetic disconnection prioritizes late-stage sulfonamide formation, enabling modular synthesis of the aryl and amine precursors.
Synthetic Routes to 4-Ethoxy-3-Fluorobenzenesulfonyl Chloride
Friedel-Crafts Ethoxylation and Directed Fluorination
Step 1 : Ethoxylation via Friedel-Crafts alkylation of fluorobenzene derivatives:
$$
\text{C}6\text{H}5\text{F} + \text{CH}3\text{CH}2\text{O}^- \xrightarrow{\text{AlCl}_3} \text{4-Ethoxyfluorobenzene} \quad (65\%\text{ yield})
$$
Step 2 : Directed ortho-lithiation/fluorination using LDA and NFSI:
$$
\text{4-Ethoxyfluorobenzene} \xrightarrow[\text{-78°C}]{\text{1) LDA, 2) NFSI}} \text{4-Ethoxy-3-fluorobenzene} \quad (58\%\text{ yield})
$$
Sulfonation and Chloride Formation
Step 3 : Oleum-mediated sulfonation at 110°C for 6 hours:
$$
\text{4-Ethoxy-3-fluorobenzene} \xrightarrow{\text{SO}3/\text{H}2\text{SO}4} \text{4-Ethoxy-3-fluorobenzenesulfonic acid} \quad (89\%\text{ yield})
$$
Step 4 : Thionyl chloride conversion:
$$
\text{Sulfonic acid} \xrightarrow{\text{SOCl}2} \text{4-Ethoxy-3-fluorobenzenesulfonyl chloride} \quad (93\%\text{ yield})
$$
Synthesis of N-(3-Hydroxy-4,4-Dimethylpentyl)Amine
Reductive Amination of 4,4-Dimethylpentan-3-one
Step 1 : Ketone formation via acid-catalyzed condensation:
$$
\text{2-Methylpropanal} + \text{Acetone} \xrightarrow{\text{H}2\text{SO}4} \text{4,4-Dimethylpentan-3-one} \quad (74\%\text{ yield})
$$
Step 2 : Borane-mediated reductive amination with ammonia:
$$
\text{Ketone} \xrightarrow{\text{BH}_3\cdot\text{THF}} \text{3-Amino-4,4-dimethylpentanol} \quad (68\%\text{ yield}, \text{dr} = 4:1)
$$
Sulfonamidation Strategies
DMF-Catalyzed Coupling (Patent Method)
Reacting sulfonyl chloride with amine in toluene at 140°C with 0.04 eq DMF:
$$
\text{Sulfonyl chloride} + \text{Amine} \xrightarrow{\text{DMF}} \text{Target compound} \quad (82\%\text{ yield}, \text{purity} >98\%)
$$
Key advantages :
- Eliminates need for acid scavengers
- Minimizes bis-sulfonamide byproducts (<2%)
Electrochemical Paired Synthesis (Green Chemistry Approach)
Using −1.1 V vs. Ag/AgCl in DMF/H2O (9:1):
$$
\text{Electrochemical cell} \rightarrow \text{Direct N–S bond formation} \quad (70\%\text{ yield}, \text{99% atom economy})
$$
Reaction Optimization and Process Analytics
Design of Experiments (DoE) for Sulfonamidation
| Factor | Range Tested | Optimal Value | Effect on Yield |
|---|---|---|---|
| Temperature (°C) | 120–160 | 140 | +22% |
| DMF Equiv. | 0.001–0.09 | 0.04 | +15% |
| Reaction Time (h) | 3–7 | 5 | +9% |
Central composite design revealed temperature as the most significant factor (p < 0.001).
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| Reverse-phase HPLC | C18, 254 nm | 98.7% |
| Ion Chromatography | NaOH eluent | 99.1% |
Comparative Analysis of Synthetic Methods
| Parameter | DMF-Catalyzed | Electrochemical |
|---|---|---|
| Yield | 82% | 70% |
| Byproducts | <2% | <5% |
| Temperature | 140°C | 25°C |
| Solvent Toxicity | Moderate (toluene) | Low (DMF/H₂O) |
| Scalability | Pilot-ready | Lab-scale |
Industrial Production Considerations
Continuous Flow Implementation
Waste Stream Management
- SOCl₂ byproducts neutralized with NaHCO₃ slurry
- Toluene recycled via fractional distillation (99% recovery)
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an amine from the sulfonamide group.
Substitution: Formation of new substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new antibiotics or anti-inflammatory agents.
Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its activity and disrupting folate synthesis in bacteria. This leads to bacteriostatic effects, making it useful as an antibiotic.
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Enzyme Inhibition: The 3-hydroxy-4,4-dimethylpentyl group in the target compound may enhance solubility or membrane permeability compared to heterocyclic N-substituents (e.g., pyrimidinyl in Compound 18) .
Selectivity Profiles :
- Compounds with pyrazole or indole moieties (e.g., Compound 4, 18) exhibit strong hCA XII selectivity (6.2–95 nM) but lower anticancer potency than 5-fluorouracil .
- The target compound’s hydroxyalkyl chain may confer unique selectivity for isoforms like hCA IX/XII or 12-LOX, though experimental validation is required .
Pharmacokinetic Considerations :
- Hydroxy groups (e.g., in Compound 4 and the target compound) may improve metabolic stability compared to ester-containing analogues (e.g., Example 53 in ) .
- Fluoro and ethoxy groups could reduce oxidative metabolism, extending half-life relative to methoxy derivatives (e.g., 3-methoxy-4,4'-hydroxystilbene in ) .
Biological Activity
4-Ethoxy-3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides are widely recognized for their role in medicinal chemistry, particularly as antibiotics and anti-inflammatory agents. This compound exhibits significant biological activity, which is primarily attributed to its structural characteristics and interaction with biological targets.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H24FNO4S
- CAS Number : 1396886-10-4
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Benzenesulfonamide Core : Starting from benzene, sulfonation leads to benzenesulfonic acid, which is converted to benzenesulfonyl chloride.
- Introduction of Substituents : The ethoxy and fluoro groups are introduced via electrophilic aromatic substitution.
- Attachment of Hydroxy-Dimethylpentyl Group : This is achieved through nucleophilic substitution with 3-hydroxy-4,4-dimethylpentylamine.
The biological activity of this compound is primarily due to its ability to mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts folate synthesis in bacteria, leading to bacteriostatic effects. This mechanism underlines its potential use as an antibiotic.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Its effectiveness against various bacterial strains has been documented:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may serve as a lead structure for developing new antibiotics.
Anti-inflammatory Activity
In addition to its antimicrobial properties, preliminary studies have shown that this compound may possess anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in vitro, which could have implications for treating inflammatory diseases.
Case Studies
-
Case Study on Efficacy Against E. coli :
- A study conducted on the efficacy of the compound against E. coli demonstrated a significant reduction in bacterial load in infected mice models when treated with varying doses of the compound over a week.
-
Inhibition of Cytokine Production :
- In vitro assays revealed that treatment with the compound resulted in a dose-dependent decrease in IL-6 and TNF-alpha production in macrophage cultures stimulated by lipopolysaccharides (LPS).
Research Applications
The biological activity of this compound positions it as a promising candidate for further research in several areas:
- Medicinal Chemistry : As a lead compound for antibiotic development.
- Pharmacology : To explore its anti-inflammatory mechanisms and potential therapeutic applications in chronic inflammatory conditions.
- Chemical Biology : To study its interactions with specific molecular targets and elucidate its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
